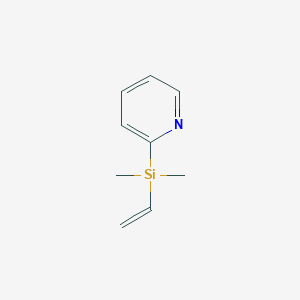

2-(Dimethylvinylsilyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-dimethyl-pyridin-2-ylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NSi/c1-4-11(2,3)9-7-5-6-8-10-9/h4-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVROIJEVLNFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321155-39-9 | |

| Record name | 2-(Dimethylvinylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry

Preparation Pathways for 2-(Dimethylvinylsilyl)pyridine

The synthesis of this key pyridylsilane is accessible through established organometallic procedures, often involving the preparation of a silyl-pyridine precursor.

The preparation of this compound is often achieved from its precursor, 2-(dimethylsilyl)pyridine (B1590197). An established method for synthesizing 2-(dimethylsilyl)pyridine involves the reaction of 2-pyridyllithium (B95717) with chlorodimethylsilane (B94632). The 2-pyridyllithium is typically generated in situ from 2-bromopyridine (B144113) and a strong base like n-butyllithium at low temperatures. The subsequent reaction with chlorodimethylsilane introduces the dimethylsilyl group onto the pyridine (B92270) ring.

The final step to introduce the vinyl group, converting 2-(dimethylsilyl)pyridine to this compound, can be accomplished via hydrosilylation of acetylene. This process adds the Si-H bond across the carbon-carbon triple bond of acetylene, typically catalyzed by a transition metal complex. This compound is also commercially available from various chemical suppliers.

The synthetic utility of this compound can be appreciated by comparing it with its simpler analogues, 2-(trimethylsilyl)pyridine (B83657) and 2-(dimethylsilyl)pyridine.

| Compound | Key Structural Feature | Synthetic Precursor | Primary Synthetic Utility |

| 2-(Trimethylsilyl)pyridine | Si-(CH₃)₃ group | Chlorotrimethylsilane (B32843) | Primarily used as a stable protecting group or for introducing the pyridyl moiety in certain couplings. |

| 2-(Dimethylsilyl)pyridine | Si-H bond | Chlorodimethylsilane | A key intermediate; the Si-H bond is reactive and allows for further functionalization, such as hydrosilylation to form vinyl or other alkenylsilanes. |

| This compound | Si-CH=CH₂ group | 2-(Dimethylsilyl)pyridine + Acetylene | Serves as a versatile platform for building complex olefins via sequential cross-coupling reactions. |

The synthesis of 2-(trimethylsilyl)pyridine is analogous to that of the dimethylsilyl derivative, employing chlorotrimethylsilane as the silylating agent. However, the resulting trimethylsilyl (B98337) group is relatively inert compared to the Si-H bond in 2-(dimethylsilyl)pyridine. This Si-H bond is the key feature that allows for the straightforward synthesis of this compound, bestowing it with the reactive vinyl handle necessary for subsequent cross-coupling strategies. The pyridine ring itself can act as a coordinating group, influencing the reactivity and selectivity of subsequent transformations.

Chemical Transformations Utilizing this compound as a Key Building Block

A significant application of this compound is its role as a versatile platform for the diversity-oriented synthesis of di-, tri-, and other multisubstituted olefins through sequential palladium-catalyzed cross-coupling reactions.

The vinyl group of this compound can be functionalized, and subsequently, the silyl (B83357) group can be leveraged in a second coupling reaction, allowing for the controlled, stepwise construction of complex alkenes.

The palladium-catalyzed Heck reaction, which typically forms a carbon-carbon bond between an unsaturated halide and an alkene, has been successfully applied to this compound. In a key strategy developed by Yoshida, Itami, and coworkers, the Heck-type coupling of this compound with organic iodides proceeds in high yields. This reaction selectively forms β-substituted vinylsilanes, where a new substituent is added to the terminal carbon of the vinyl group.

A representative catalytic system for this transformation involves a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a phosphine (B1218219) ligand like tri-2-furylphosphine. The reaction demonstrates the utility of this compound as a reliable ethylene (B1197577) equivalent in a more controlled manner. Furthermore, one-pot double Heck couplings with two different aryl iodides have been shown to produce β,β-diarylated vinylsilanes.

Table 1: Representative Heck-Type Coupling of this compound

| Aryl Iodide | Catalyst System | Product | Yield | Reference |

| Iodobenzene | Pd₂(dba)₃ / Tri-2-furylphosphine | (E)-2-[Dimethyl(2-phenylethenyl)silyl]pyridine | High | |

| 4-Iodotoluene | Pd₂(dba)₃ / Tri-2-furylphosphine | (E)-2-[Dimethyl(2-(p-tolyl)ethenyl)silyl]pyridine | High |

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. The this compound moiety, both before and after undergoing a Heck reaction, is an excellent substrate for Hiyama-type couplings. The reaction requires activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

This transformation allows for the substitution of the dimethyl(2-pyridyl)silyl group with an aryl or other organic group. The true power of this chemistry lies in its sequential integration with the Heck reaction. A one-pot, two-step sequence can be performed: first, a Heck reaction functionalizes the vinyl group, and second, a Hiyama coupling replaces the silyl group. This powerful combination provides a regioselective and stereoselective pathway to a wide array of di- and trisubstituted olefins from simple starting materials.

Table 2: Sequential Heck/Hiyama Coupling

| Reactant 1 (Heck) | Reactant 2 (Hiyama) | Catalyst/Activator | Final Product | Reference |

| Iodobenzene | 4-Iodotoluene | 1. Pd₂(dba)₃ / Ligand2. TBAF | (E)-1-Methyl-4-(2-phenylethenyl)benzene | |

| 4-Iodotoluene | Iodobenzene | 1. Pd₂(dba)₃ / Ligand2. TBAF | (E)-1-Methyl-4-(2-phenylethenyl)benzene |

Generation and Reactivity of Gem-Dimetalmethane Intermediates

A key application of pyridylsilanes, including this compound, is their use in forming gem-dimetalmethane intermediates. These intermediates act as powerful platforms for sequential cross-coupling reactions, enabling the controlled formation of multiple carbon-carbon bonds at a single carbon center.

The synthesis of the gem-dimetalmethane intermediate is initiated by the reaction of a pyridylsilane with tributylstannyl chloride. In a process demonstrated with related pyridylsilanes, the tributylstannyl group is first incorporated into the molecule to create the gem-dimetal species. This transformation leverages the reactivity of the silyl group and the directing effect of the adjacent pyridine nitrogen. The general procedure for creating related organotin compounds involves reacting a lithiated precursor with tributyltin chloride at low temperatures, such as -60°C, in a solvent like diethyl ether. This type of reaction typically proceeds to high yield and the product can often be used without extensive purification.

Once the gem-dimetal (silyl/stannyl) intermediate is formed, it can undergo sequential cross-coupling reactions. The first of these is typically a Stille reaction, which selectively couples the organostannane portion of the intermediate with an organic halide. The Stille coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organotin compound and a variety of sp2-hybridized organic halides. By reacting the gem-dimetalmethane with a suitable aryl halide under palladium catalysis, the tributylstannyl group is replaced with an aryl group, leading to an arylated silyl intermediate. This intermediate can then undergo a subsequent Hiyama reaction (coupling of the organosilane) with another aryl halide to furnish the final diarylmethane product. This sequential strategy allows for the controlled and stepwise synthesis of unsymmetrical diarylmethanes.

Derivatization to Access Diverse Pyridine-Based Heterocycles

The 2-(dimethylvinylsilyl) group can be modified to create a variety of other functional groups, which in turn can be used to build more complex heterocyclic systems. This derivatization showcases the compound's utility as a versatile building block in synthetic chemistry.

Silyl-tethered benzimidazolium salts represent an important class of N-heterocyclic carbene (NHC) precursors. Research has demonstrated that these salts can be synthesized in good yields from silyl-functionalized benzimidazoles. A common synthetic route involves the reaction of 1-(dimethylvinylsilyl)methylbenzimidazole with various alkyl halides. This quaternization reaction yields the desired benzimidazolium salts, which have been characterized by spectroscopic methods and single-crystal X-ray diffraction. These silyl-substituted salts are precursors to NHC-palladium(II) complexes, which are investigated for their catalytic and biological activities.

Table 1: Synthesis of Silyl-Tethered Benzimidazolium Salts

| Starting Material | Reactant | Product Class | Reference |

| 1-(dimethylvinylsilyl)methylbenzimidazole | Various Alkyl Halides | Silyl-substituted benzimidazolium salts |

The pyridine ring of this compound is amenable to further functionalization, allowing for the synthesis of substituted derivatives such as 2-(Dimethyl(vinyl)silyl)-4-methylpyridine. While direct synthesis of this specific molecule is not detailed, established methods for pyridine modification can be applied. For instance, the synthesis of related compounds like 2-amino-5-methyl-pyridine and 4-bromo-2,6-lutidine (2,6-dimethyl-4-bromopyridine) involves multi-step processes starting from substituted pyridines or pyridine-N-oxides. These methods demonstrate that positions on the pyridine ring can be selectively functionalized, suggesting that a methyl group could be introduced at the 4-position of the this compound core through similar synthetic strategies.

Production of Alcohols and Cyclopentenones

The unique reactivity of dimethyl(2-pyridyl)silyl compounds, including the vinyl derivative, extends to their use in synthesizing important organic molecules like alcohols and cyclopentenones. The pyridyl group often acts as a directing group, controlling the stereochemistry and regiochemistry of reactions. For example, the synthesis of various pyridine carbinol derivatives (tertiary alcohols) can be achieved by reacting 4-cyanopyridine (B195900) with ketones in the presence of lithium metal. Furthermore, a streamlined, one-pot oxidative amination process has been developed to convert cyclopentenones into pyridones, demonstrating the synthetic relationship between these two classes of compounds. This transformation involves an in situ silyl enol ether formation, followed by nitrogen atom insertion and aromatization. These examples highlight the broader utility of pyridine-based reagents in constructing complex functional groups and ring systems.

Strategic Frameworks in Organic Synthesis

The utility of this compound is most evident in its application within strategic frameworks that aim to construct complex molecular architectures efficiently. The 2-pyridyldimethylsilyl group can function as a removable and modifiable directing group, guiding reactions to specific locations before being cleaved or transformed in a subsequent step. This "traceless" or "modifiable" directing group strategy is a cornerstone of modern synthetic planning, enabling reaction pathways that would otherwise be inaccessible.

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy that aims to produce collections of structurally diverse small molecules, which is a significant challenge in synthetic chemistry. Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore a wide range of chemical space from a common starting point by varying not just appended building blocks, but also the core molecular framework.

A novel strategy for the diversity-oriented synthesis of multisubstituted olefins leverages 2-pyridyldimethyl(vinyl)silane as a versatile synthetic platform. This approach employs a sequence of palladium-catalyzed cross-coupling reactions to systematically introduce a variety of substituents onto the vinyl core. The initial vinylsilane acts as a scaffold upon which complexity and diversity are built. The methodology allows for the sequential integration of Heck-type and Hiyama-type couplings, providing a facile and controlled entry into a diverse library of stereodefined multisubstituted olefins.

Table 2: Application of this compound in Diversity-Oriented Olefin Synthesis

| Coupling Reaction | Description | Diversity Generation |

|---|---|---|

| Heck-Type Coupling | Palladium-catalyzed reaction of the vinylsilane with organic iodides. This reaction can be performed once or twice (one-pot double Heck coupling) with different aryl iodides. | Introduces one or two different substituents at the β-position of the vinyl group, creating β-substituted or β,β-disubstituted vinylsilanes. |

| Hiyama-Type Coupling | Palladium-catalyzed reaction of the resulting vinylsilane with organic halides in the presence of a fluoride source. The C-Si bond is activated for coupling. | Replaces the silyl group with another substituent, leading to di- and trisubstituted olefins. |

| Sequential Integration | A one-pot sequence of Heck followed by Hiyama coupling. | Enables the creation of highly substituted and structurally diverse olefins with defined stereochemistry from a single starting material. |

This table summarizes the palladium-catalyzed reactions using 2-pyridyldimethyl(vinyl)silane as a platform to generate diverse olefin structures.

Programmed Chemical Synthesis Methodologies

Programmed chemical synthesis refers to the strategic design of a reaction sequence where intermediates are systematically and sequentially transformed to build molecular complexity in a highly controlled and predictable fashion. This approach relies on reagents and functional groups that can direct a reaction and then be manipulated or removed at a later, pre-planned stage.

The sequential cross-coupling strategy involving this compound is a clear example of a programmed synthesis. The vinylsilane platform is programmed for a series of transformations; the choice and order of coupling partners and catalytic systems determine the final, complex olefin product. The 2-pyridylsilyl group is central to this programming. Initially, it stabilizes the vinylsilane and participates in the Heck coupling. Subsequently, its C-Si bond is selectively activated under different conditions for the Hiyama coupling.

The concept of using silicon-tethered directing groups that are removable or can be modified after performing their directing function is a powerful tool in programmed synthesis. The 2-pyridylsilyl group serves as an excellent directing group for various organometallic reactions. Its ability to be installed, direct one or more reactions, and then be cleanly removed or converted into another functional group (like a hydroxyl group) exemplifies a programmed approach to synthesis. This allows chemists to "program" a sequence of bond formations at specific sites, confident that the directing group will not remain in the final structure unless desired.

Table 3: Illustrative Programmed Synthesis Sequence

| Step | Reaction | Role of 2-Pyridylsilyl Group | Outcome |

|---|---|---|---|

| 1 | Heck Coupling with R¹-I | The vinylsilane acts as the substrate. | Formation of a β-substituted vinylsilane. |

| 2 | Hiyama Coupling with R²-X | The silyl group is the reactive site for cross-coupling. | Formation of a β,α-disubstituted styrene (B11656) derivative. |

| 3 | Removal/Transformation | The pyridylsilyl group can be cleaved (e.g., protodesilylation) or oxidized to a silanol. | Generation of the final target olefin or a functionalized intermediate for further synthesis. |

This table illustrates a hypothetical programmed reaction sequence based on the established reactivity of this compound, allowing for the controlled, sequential construction of a complex molecule.

Mechanistic Investigations and Reactivity Profiles

Role of 2-(Dimethylvinylsilyl)pyridine in Metal-Catalyzed Transformations

The presence of both a Lewis basic nitrogen atom and a π-system in the vinyl group allows this compound to interact with metal centers in multiple ways, influencing the outcome of catalytic reactions.

In the realm of palladium catalysis, the 2-pyridylsilyl group, of which this compound is a vinyl-substituted example, has been recognized for its dual functionality. It can act as a directing group, facilitating transformations at specific sites, and also as a phase tag. While direct studies on this compound in palladium-catalyzed cross-coupling reactions are not extensively detailed in the provided information, the broader class of pyridine-containing organosilicon compounds is significant. For instance, pyridine-fused siloles have been synthesized via palladium-catalyzed intramolecular bis-silylation. This process involves the reaction of 2-bromo-3-(pentamethyldisilanyl)pyridine with alkynes in the presence of a PdCl2(PPh3)2-CuI catalyst. The proposed mechanism involves a Sonogashira coupling followed by oxidative addition of the Si-Si bond to the palladium center, subsequent Si-C bond formation, ring expansion, and reductive elimination to yield the final product.

Furthermore, the challenges associated with using pyridine-2-boronates in Suzuki-Miyaura cross-coupling reactions, due to their instability and low reactivity, have led to the exploration of alternatives. Pyridine-2-sulfinates have emerged as effective coupling partners in palladium-catalyzed reactions with aryl halides, highlighting the ongoing innovation in coupling reactions involving pyridine (B92270) derivatives. The intramolecular C–H arylation of pyridine derivatives using a palladium catalyst is another relevant area, demonstrating the synthesis of fused heteroaromatic compounds. The efficiency of these reactions is often dependent on the choice of phosphine (B1218219) ligand.

This compound exhibits notable coordination behavior with copper(I) halides, forming well-defined complexes that have been structurally characterized.

In copper(I) chemistry, ligands containing both a nitrogen heterocycle and an olefinic group, such as this compound, can adopt different coordination modes. The vinylsilane moiety in this compound primarily engages in a bidentate chelating coordination mode with a single copper(I) center. This involves the simultaneous coordination of the pyridine nitrogen and the vinyl group's π-bond to the metal. This chelating behavior is contrasted with other ligands like methyltrivinylsilane (MTrVS), which acts as a tridentate bridging ligand, forming a complex with a different stoichiometry and structure, [Cu6Cl6(MTrVS)2]. The preference for a chelating versus a bridging mode is influenced by the ligand's structure, including its electronic properties, molecular symmetry, and conformational flexibility.

The nature of the organosilicon ligand plays a crucial role in directing the assembly of copper(I) halide oligomers. By selecting alkenylsilanes with specific electronic characteristics, symmetry, and flexibility, it is possible to control the formation of desired copper(I) halide structures. The use of the bidentate chelating ligand this compound leads to the formation of a discrete dinuclear complex, [Cu2Cl2(DMVSP)2]. This contrasts with the larger hexanuclear cage-like structure, [Cu6Cl6(MTrVS)2], formed with the tridentate bridging ligand methyltrivinylsilane. This demonstrates that the ligand's architecture directly influences the nuclearity and geometry of the resulting metal halide cluster.

The pyridine moiety is a well-established directing group in rhodium-catalyzed C-H activation reactions. This is due to its ability to coordinate to the rhodium center, positioning it for the selective activation of a nearby C-H bond. While direct studies detailing the specific use of this compound in such reactions are not available in the provided context, the principles of pyridine-directed C-H activation are highly relevant.

In rhodium-catalyzed reactions, the coordination of the pyridine nitrogen to the rhodium catalyst can sometimes hinder the desired C-H activation, leading to reduced catalytic efficiency. However, this directing-group strategy has been successfully employed in various transformations, including the synthesis of planar chiral ferrocene-based pyridine derivatives via Rh(I)-catalyzed direct coupling of pyridylferrocenes with aryl halides. Mechanistic studies suggest that the C-H bond cleavage step in these reactions may be reversible and not the rate-determining step. Furthermore, rhodium catalysis has been used for the synthesis of isoquinolones through a C-H activation/[4 + 2] annulation process, which can be performed in environmentally friendly solvents like ethanol. The development of recyclable rhodium catalyst systems further enhances the sustainability of these methods.

Copper(I) Coordination Chemistry and Catalysis

Exploration of Electronic and Steric Effects on Reactivity

The chemical behavior of this compound is governed by a combination of electronic and steric factors originating from both the pyridine ring and the silyl (B83357) substituent. These effects dictate the molecule's reactivity towards various reagents and catalysts.

Electronic Effects:

The pyridine ring, being an electron-deficient aromatic system, exerts an electron-withdrawing effect. This is due to the greater electronegativity of the nitrogen atom compared to carbon, which reduces the electron density of the ring. This electronic characteristic influences the reactivity of the vinyl group. The nitrogen atom's lone pair can also act as a Lewis base, coordinating to metal centers in catalytic reactions. This coordination can further modulate the electronic properties of the entire molecule, impacting the reaction mechanism.

The dimethylvinylsilyl group, in turn, influences the electronic environment of the pyridine ring. Silyl groups are known to have a complex electronic nature, capable of acting as either electron-donating or electron-withdrawing substituents depending on the reaction type. In the ground state, the silicon atom is less electronegative than carbon, leading to a slight electron-donating inductive effect. However, the silicon atom can also stabilize an adjacent carbanion or a β-carbocation through hyperconjugation and d-orbital participation, which becomes significant in reaction intermediates. For instance, in reactions involving electrophilic attack on the vinyl group, the silicon atom can stabilize the resulting β-silylcarbocation, a phenomenon known as the β-silicon effect.

The electronic interplay between the electron-withdrawing pyridine ring and the silyl group is crucial. The pyridine nitrogen can coordinate to a metal catalyst, which in turn can activate the C-Si bond or the vinyl group for subsequent reactions. The electron-deficient nature of the pyridine ring can also make the vinyl group more susceptible to nucleophilic attack in certain contexts.

| Substituent Group | Primary Electronic Effect on the Molecule |

| Pyridine Ring | Electron-withdrawing (inductive effect and resonance) |

| Dimethylvinylsilyl Group | Weakly electron-donating (inductive effect), capable of stabilizing charged intermediates (β-silicon effect) |

Steric Effects:

The steric bulk of the dimethylvinylsilyl group plays a significant role in controlling the regioselectivity and stereoselectivity of reactions. The two methyl groups and the vinyl group attached to the silicon atom create a sterically hindered environment around the silicon and the C2 position of the pyridine ring.

This steric hindrance can influence how the molecule approaches a catalyst or another reactant. For example, in cross-coupling reactions, the steric bulk can favor the formation of one regioisomer over another by dictating the most favorable coordination geometry of the catalyst. The steric clash between the silyl group and other ligands on a metal center can also affect the rate and outcome of the reaction.

In reactions involving the pyridine nitrogen, the adjacent dimethylvinylsilyl group can sterically hinder the approach of bulky electrophiles or Lewis acids. However, this steric hindrance is generally not sufficient to completely block the coordination of the nitrogen atom, which remains a key feature of the molecule's reactivity.

The following table summarizes the key steric considerations:

| Structural Feature | Steric Implication |

| Dimethylsilyl group at C2 | Creates a sterically demanding environment around the Si atom and the C2 position of the pyridine ring. |

| Free rotation around the C-Si bond | Allows for conformational flexibility, which can influence the transition state geometry. |

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect, particularly in the synthesis of chiral molecules. The presence of the chiral center that can be generated at the vinyl group or the influence of the pyridylsilyl moiety on adjacent stereocenters has been a subject of investigation.

The 2-pyridylsilyl group can act as a removable directing group that facilitates stereocontrol in various transformations. Current time information in Bangalore, IN. For instance, in hydrosilylation reactions to form this compound, the choice of catalyst and reaction conditions can lead to the formation of either the (E)- or (Z)-isomer with high selectivity.

Furthermore, in reactions where a new stereocenter is created, the coordination of the pyridine nitrogen to a chiral catalyst can induce enantioselectivity. The steric and electronic properties of the this compound substrate interact with the chiral environment of the catalyst to favor the formation of one enantiomer over the other.

An important application is in the stereoselective synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. For example, the carbometalation of alkynes bearing a pyridylsilyl group has been shown to proceed with high stereoselectivity, allowing for the synthesis of tetrasubstituted vinylsilanes. The stereochemical outcome of these reactions is often dictated by the geometry of the organometallic intermediate, which is influenced by the coordinating effect of the pyridyl group.

Research has also explored the use of chiral auxiliaries attached to the silicon atom to control the stereochemistry of reactions at the vinyl group. While not directly involving this compound itself, these studies highlight the potential for achieving high levels of stereocontrol in related systems.

The following table provides examples of reaction types where the stereochemistry involving a pyridylsilyl group is a key consideration:

| Reaction Type | Stereochemical Consideration |

| Hydrosilylation of alkynes | Formation of (E)- or (Z)-vinylsilane isomers. |

| Asymmetric catalysis | Enantioselective functionalization of the vinyl group using chiral catalysts. |

| Carbometalation | Diastereoselective addition to the vinyl group or stereoselective synthesis of substituted vinylsilanes. |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Dimethylvinylsilyl)pyridine in solution. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ²⁹Si, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound provides precise information about the number and connectivity of hydrogen atoms. The spectrum is characterized by distinct signals for the protons on the pyridine (B92270) ring, the vinyl group, and the silicon-bound methyl groups.

The pyridine ring protons typically appear in the aromatic region of the spectrum (δ 7.0-8.7 ppm). Due to the influence of the nitrogen atom and the silyl (B83357) substituent, these protons exhibit a complex splitting pattern. The proton alpha to the nitrogen (H-6) is expected to be the most deshielded. The vinyl group protons (-CH=CH₂) present a characteristic pattern, typically a doublet of doublets, arising from geminal, cis, and trans couplings. The methyl protons on the silicon atom appear as a sharp singlet in the upfield region, a characteristic feature of methylsilyl groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Pyridine H-6 | ~8.6 - 8.7 | Doublet (d) |

| Pyridine H-3, H-4, H-5 | ~7.0 - 7.8 | Multiplets (m) |

| Vinyl -CH= | ~6.0 - 6.5 | Doublet of Doublets (dd) |

| Vinyl =CH₂ | ~5.7 - 6.0 | Doublet of Doublets (dd) |

| Si-(CH₃)₂ | ~0.3 - 0.5 | Singlet (s) |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and spectrometer frequency.

The ¹³C NMR spectrum complements the ¹H NMR data by mapping the carbon skeleton of the molecule. The pyridine carbons resonate in the aromatic region, with the carbon atom attached to the silicon (C-2) being significantly influenced by the electropositive nature of silicon. The vinyl carbons show distinct signals in the olefinic region, while the methyl carbons attached to the silicon appear at a high field.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 (ipso-C) | ~165 - 168 |

| Pyridine C-6 | ~149 - 151 |

| Pyridine C-4 | ~135 - 137 |

| Pyridine C-3, C-5 | ~122 - 128 |

| Vinyl -CH= | ~138 - 140 |

| Vinyl =CH₂ | ~133 - 135 |

| Si-(CH₃)₂ | ~ -2.0 - 0.0 |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary with solvent.

²⁹Si NMR spectroscopy is a specialized technique that provides direct insight into the chemical environment of the silicon atom. For tetracoordinate organosilanes like this compound, the ²⁹Si nucleus gives rise to sharp signals over a wide chemical shift range. The chemical shift is highly sensitive to the nature of the substituents attached to the silicon. For this compound, a single resonance is expected. In related polymeric structures containing silylpyridine (B8726900) moieties, ²⁹Si signals have been observed around δ -15.8 ppm. The specific chemical shift for this compound would confirm the electronic environment created by the direct attachment of the pyridine ring and the vinyl group to the dimethylsilyl core.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in the solid state. While a crystal structure for the parent compound may not be available, the structures of its derivatives and metal complexes reveal crucial details about its coordination properties and geometry.

Studies on related silyl-pyridine ligands complexed with metals like rhodium, iridium, and iron reveal key structural features.

Coordination Geometry: In these complexes, the pyridine nitrogen coordinates to the metal center. The resulting geometry can vary from distorted trigonal bipyramidal to octahedral, depending on the metal and co-ligands.

Metal-Ligand Bond Lengths: The Metal-Nitrogen (M-N) bond distance is a key parameter indicating the strength of the coordination. For instance, in an iron(II) silyl complex containing a pyridine ligand, the Fe-N distance is well-defined.

Metal-Silicon Interaction: In certain complexes, a short intramolecular distance between the metal and the silicon atom is observed, indicating a potential M-Si interaction that influences the complex's reactivity. In rhodium complexes with pyridine-2-yloxy-silyl-based ligands, Rh-Si bond lengths have been measured in the range of 2.26 to 2.29 Å.

These crystallographic studies on derivatives confirm the role of the pyridine moiety as a strong coordinating group and provide a solid-state model for the structural behavior of this compound in more complex systems.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₉H₁₃NSi), the theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) is calculated to be 164.0890 Da. An experimental HRMS measurement would aim to match this value with a precision typically within 5 parts per million (ppm). Confirmation of this exact mass provides unequivocal evidence for the compound's elemental formula, distinguishing it from any potential isomers or impurities. In the analysis of related organosilicon compounds, HRMS has been used to confirm compositions, with found values matching calculated values precisely (e.g., found 298.0720 vs. calcd 298.0721).

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a critical analytical technique for the identification of functional groups within a molecule. The infrared spectrum of this compound reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts: the pyridine ring, the dimethylsilyl group, and the vinyl group. Analysis of these bands allows for the structural confirmation of the compound.

The pyridine ring exhibits a series of characteristic vibrations. The aromatic C-H stretching vibrations typically appear in the region of 3150-3000 cm⁻¹. The formation of salts or coordination complexes can cause changes in the structure and aromaticity of the pyridine molecule, which are observable in the IR spectrum. Furthermore, the C=C and C=N ring stretching vibrations within the pyridine moiety give rise to strong absorptions in the 1600-1400 cm⁻¹ range. For instance, studies on poly(4-vinylpyridine) complexes show characteristic bands for the pyridine side-group at 1415, 1494, and 1558 cm⁻¹.

The vinyl group (-CH=CH₂) attached to the silicon atom presents several distinct vibrational signatures. The C-H stretching vibration of the vinyl group is expected above 3000 cm⁻¹. The C=C stretching vibration typically results in a band around 1630-1600 cm⁻¹, although its intensity can be variable. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are also characteristic, producing strong bands in the 1000-800 cm⁻¹ region.

The dimethylsilyl group, -Si(CH₃)₂, also has recognizable absorption frequencies. The Si-C stretching vibrations and the symmetric and asymmetric deformations of the methyl groups attached to the silicon atom contribute to the spectrum. The Si-CH₃ symmetric deformation is typically observed around 1250 cm⁻¹, while the Si-C stretching vibrations occur at lower frequencies.

By combining the analysis of these distinct regions, a comprehensive vibrational assignment can be made, confirming the presence of all key functional groups in this compound.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150–3000 | Aromatic C-H Stretch | Pyridine Ring |

| >3000 | Vinylic C-H Stretch | Vinyl Group |

| 2960–2850 | Aliphatic C-H Stretch | Methyl Groups |

| ~1600 | C=C Ring Stretch | Pyridine Ring |

| 1580–1430 | C=N and C=C Ring Stretches | Pyridine Ring |

| ~1250 | Symmetric CH₃ Deformation | Si-(CH₃)₂ |

| 1000-800 | Vinylic C-H Out-of-Plane Bend | Vinyl Group |

| 800-700 | Aromatic C-H Out-of-Plane Bend | Pyridine Ring |

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a crucial physicochemical property that describes the effective area of an ion as it travels through a buffer gas under the influence of an electric field in an ion mobility spectrometer. This parameter is related to the ion's size, shape, and charge state, providing an additional dimension of separation and characterization beyond mass-to-charge ratio and retention time. In recent years, machine learning and computational methods have enabled the accurate prediction of CCS values for a vast number of small molecules, aiding in their identification in complex mixtures.

For this compound, predicted CCS values have been calculated for various adducts using computational models like CCSbase. These predictions are valuable for identifying the compound in analyses using ion mobility-mass spectrometry (IM-MS). The CCS value is relatively robust under consistent experimental conditions, making it a reliable identifier. The prediction accuracy of these models is often high, with median relative errors of around 3% or less, which is frequently better than conventional theoretical calculations.

The predicted CCS values for different ionized forms (adducts) of this compound are presented in the table below. These values, measured in square angstroms (Ų), are essential for building spectral libraries and for the confident annotation of this compound in untargeted screening and metabolomics studies. The availability of predicted CCS data for adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ is particularly important, as these are common ion species observed in electrospray ionization mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.08901 | 133.5 |

| [M+Na]⁺ | 186.07095 | 141.3 |

| [M+K]⁺ | 202.04489 | 138.9 |

| [M+NH₄]⁺ | 181.11555 | 153.6 |

| [M+H-H₂O]⁺ | 146.07899 | 127.5 |

| [M]⁺ | 163.08118 | 133.1 |

| [M-H]⁻ | 162.07445 | 135.6 |

| [M+HCOO]⁻ | 208.07993 | 155.0 |

| [M+CH₃COO]⁻ | 222.09558 | 176.7 |

| [M+Na-2H]⁻ | 184.05640 | 141.8 |

| [M]⁻ | 163.08228 | 133.1 |

Data sourced from PubChem, calculated using CCSbase.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

Strategic Applications in Synthetic Chemistry and Emerging Fields

Utilization as a Cleavable Auxiliary or Phase Tag in Chemical Synthesis

A significant application of 2-(dimethylvinylsilyl)pyridine is its function as a removable directing group and a phase tag in organic synthesis. The dimethyl(2-pyridyl)silyl (2-PyMe2Si) group can guide chemical reactions to occur at specific positions within a molecule, a concept crucial for controlling regioselectivity.

The pyridine (B92270) nitrogen acts as a coordinating site for metal catalysts, directing the catalyst to a nearby position to facilitate a reaction. For instance, it plays a dual role in the highly efficient carbopalladation across the vinylsilane. This directing effect is instrumental in reactions like Heck coupling and nucleophilic additions.

Furthermore, the basic nature of the pyridyl group allows the entire silyl (B83357) moiety to function as a "phase tag." This property simplifies the purification process immensely. After a reaction, the desired product, now tagged with the basic pyridyl group, can be easily separated from non-basic impurities through a simple acid-base extraction. Once purification is complete, the 2-PyMe2Si group can be cleaved and removed from the molecule, demonstrating its utility as a transient auxiliary. This "traceless" aspect is highly valuable in multi-step synthesis where streamlining purification is essential.

Table 1: Applications of this compound as an Auxiliary and Phase Tag

| Application | Description | Key Feature | Reference |

|---|---|---|---|

| Directing Group | The 2-pyridyl group directs metal catalysts (e.g., Palladium) to specific sites, enabling regio- and stereoselective reactions like carbopalladation. | Coordination of the pyridine nitrogen to the metal center. | |

| Phase Tag | The basicity of the pyridine ring allows for easy separation of the tagged molecule from neutral or acidic impurities via acid-base extraction. | Basic nitrogen atom enables extractive purification. | |

| Cleavable Auxiliary | The silyl group can be removed from the target molecule after it has served its purpose as a directing group or phase tag. | The Si-C bond can be cleaved under specific conditions. |

| Ethylene (B1197577) Equivalent | It can serve as a non-gaseous equivalent for ethylene in certain reactions, such as the Pauson–Khand reaction. | The vinyl group participates in cycloaddition reactions. | |

Contributions to Molecular Nanocarbon Science and Engineering

The field of molecular nanocarbon science, which focuses on the precise, bottom-up chemical synthesis of carbon nanostructures like nanobelts, nanocages, and nanographenes, has benefited from innovative synthetic methods. Research groups, such as that of Kenichiro Itami, have pioneered new reactions and catalysts to construct these complex molecules.

In this context, this compound is listed among the key reagents utilized in the synthesis of these previously inaccessible "new forms of carbon." These synthetic efforts involve developing novel chemical reactions, such as C-H activation and annulative π-extension (APEX), to build extended π-electron systems. The unique reactivity of organosilicon compounds is often harnessed in these transformations. While specific reaction details involving this compound are part of broader synthetic strategies, its commercial availability and inclusion in the toolkit of leading research in this area underscore its importance.

The resulting molecular nanocarbons possess unique topologies and are poised to open new avenues in materials science. In a novel intersection of chemistry and biology, researchers have even used insects as "factories" to metabolically functionalize a belt-shaped molecular nanocarbon, demonstrating the creative approaches being explored in this field.

Design and Synthesis of Functional Organic Materials, including those for Organic Electronics

The development of functional organic materials, particularly for applications in organic electronics, relies on the synthesis of molecules with specific electronic and photophysical properties. Silole derivatives, which are silicon-containing heterocycles, are one class of such materials attracting significant attention for their potential use in electronic devices.

Research has shown the synthesis of pyridine-fused siloles through palladium-catalyzed reactions. While this specific study used a related disilanyl-pyridine, it highlights the general strategy of using silyl-pyridine precursors to construct complex, fused-ring systems that exhibit desirable electronic properties. The functionalization of pyridine is a key strategy for applications in organic electronics.

The work on molecular nanocarbons, facilitated by reagents like this compound, is also directly tied to the creation of materials for organic electronics. Collaborative research between academic labs and companies has focused on integrating these precisely synthesized nanocarbons into electronic components, establishing molecular nanocarbon science as a significant trend in applied chemistry.

Table 2: Research Findings in Functional Material Synthesis

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Pyridine-Fused Siloles | Palladium-catalyzed intramolecular bis-silylation of alkynes using a bromo-disilanyl-pyridine precursor yields pyridine-fused siloles. | Creates novel heterocyclic compounds with potentially useful electronic and photophysical properties for functional materials. | |

| Molecular Nanocarbons | Development of new synthetic reactions (e.g., APEX) allows for the creation of structurally uniform carbon nanostructures. | These materials are being actively explored for use in organic electronics and other advanced technology applications. |

| Functionalized Pyridines | The functionalization of the pyridine ring has been shown to have excellent applications in the field of organic electronics. | The modification of pyridine-containing molecules allows for the tuning of their properties for specific electronic functions. | |

Interdisciplinary Research with Biological Relevance (e.g., creation of bioactive molecules within broader research contexts)

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. Consequently, developing efficient synthetic methods to access functionalized pyridines is of great importance.

The utility of this compound extends into this interdisciplinary field, primarily as a versatile building block in the synthesis of more complex molecules that may possess biological activity. For example, synthetic methodologies that enable the formation of C-Si bonds are desirable, and protocols have been developed for the reductive alkylsilylation of various substrates. These methods demonstrate good functional group tolerance and have been applied to the functionalization of existing bioactive molecules, showcasing their practicability.

While this compound itself is not typically the final bioactive agent, its role as a precursor or intermediate is significant. The Itami laboratory, which utilizes this and related silyl-pyridines, has also founded the Institute of Transformative Bio-Molecules (ITbM), fostering interdisciplinary research that integrates synthetic chemistry with plant and animal science. This environment has led to the discovery of molecules that can, for instance, regulate the circadian clock in mammals or stimulate plant growth, often generated through novel C-H activation chemistry. The development of such synthetic tools is crucial for creating new molecular probes and drug candidates.

Table 3: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 321155-39-9 | C₉H₁₃NSi |

| 2-(Trimethylsilyl)pyridine (B83657) | 13737-04-7 | C₈H₁₃NSi |

| Pyridine | 110-86-1 | C₅H₅N |

| 2-Phenylpyridine | 1008-89-5 | C₁₁H₉N |

| Bromobenzene | 108-86-1 | C₆H₅Br |

| Acetonitrile | 75-05-8 | C₂H₃N |

| Toluene | 108-88-3 | C₇H₈ |

Computational Chemistry and Theoretical Modelling

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it exceptionally well-suited for studying chemical reactivity. For molecules like 2-(Dimethylvinylsilyl)pyridine, DFT calculations can predict sites susceptible to electrophilic or nucleophilic attack, thereby forecasting reaction outcomes and selectivity. This is achieved by calculating a series of reactivity descriptors derived from the molecule's electron density.

Key global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. Other descriptors, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), provide a more nuanced understanding of a molecule's reactive nature. For instance, the electrophilicity index quantifies the ability of a species to accept electrons, while nucleophilicity indices measure its electron-donating capability.

In the context of pyridylsilanes, DFT studies can elucidate how the electronic character of substituents on the silicon atom or the pyridine (B92270) ring modulates these reactivity parameters. For example, the vinyl group in this compound is expected to influence the electron density distribution and, consequently, the molecule's interaction with reaction partners. Analysis of the Molecular Electrostatic Potential (MEP) map, another DFT-derived property, visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting likely sites for chemical reactions.

Table 1: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Chemical Potential | μ | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Global Softness | S | The reciprocal of hardness, indicating a molecule's polarizability. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a molecule. |

| Nucleophilicity Index | N | Quantifies the global nucleophilic nature of a molecule. |

Exploration of Electronic Structures and Bonding Characteristics within Pyridylsilane Systems

The electronic structure of pyridylsilane systems is characterized by the unique interaction between the π-system of the pyridine ring and the d-orbitals of the silicon atom. Computational methods allow for a detailed exploration of this bonding. Analysis of the molecular orbitals (MOs) of this compound would reveal how the silicon and vinyl substituents perturb the electronic landscape of the parent pyridine molecule.

The HOMO is typically distributed over the most electron-rich parts of a molecule, while the LUMO is located on the most electron-deficient parts. For pyridylsilanes, the nitrogen atom's lone pair and the pyridine ring's π-system are significant contributors to the HOMO, making the nitrogen a potential coordination site for metals. The silicon atom can influence the energy and localization of these frontier orbitals. The nature of the bonding, including the degree of π-backbonding from a metal to the pyridine ring or potential interactions involving the silicon center, can be quantified using techniques like Natural Bond Orbital (NBO) analysis.

Furthermore, the geometry of the molecule, including bond lengths and angles around the silicon atom and their effect on the orientation of the pyridyl ring, is crucial. The flexible Si-C bond allows for conformational non-rigidity, which can be important in catalytic applications where the ligand must adapt to the coordination sphere of a metal center. Theoretical calculations can map the potential energy surface to identify stable conformers and the energy barriers between them. The electronic properties of related pyridylsilane systems have been shown to be tunable by modifying the core structure, which has implications for their use in applications like medical imaging.

Table 2: Investigated Electronic and Structural Properties of Pyridylsilane Systems

| Property | Computational Method | Insights Provided |

|---|---|---|

| Molecular Geometry | DFT Optimization | Provides optimized bond lengths, bond angles, and dihedral angles. |

| Molecular Orbitals | DFT, HF | Visualizes the distribution of HOMO, LUMO, and other orbitals. |

| Electron Density Distribution | DFT | Shows charge distribution and identifies electron-rich/poor regions. |

| Natural Bond Orbital (NBO) Analysis | NBO | Analyzes charge transfer, hybridization, and specific donor-acceptor interactions. |

| Vibrational Frequencies | DFT Frequency Calculation | Predicts infrared and Raman spectra, confirming stable structures. |

Mechanistic Pathways Elucidation Through Computational Methods, including C-H Bond Activation

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For pyridylsilane compounds, this is particularly relevant in the context of metal-catalyzed C-H bond activation, a process that transforms inert C-H bonds into more reactive functional groups. Silyl-substituted pyridines have been studied as substrates in such reactions.

Computational studies can map the entire reaction coordinate for a proposed catalytic cycle. This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. The highest energy barrier along this path determines the rate-limiting step of the reaction. For C-H activation involving pyridylsilanes, several mechanisms are possible, including oxidative addition, σ-bond metathesis, and concerted metalation-deprotonation (CMD). DFT calculations can help distinguish between these pathways by comparing their activation energy barriers.

Predictive Modeling for Novel Reactivity and Molecular Design

Building on the foundation of DFT calculations, predictive modeling aims to accelerate the discovery of new molecules with desired properties. By generating data for a range of related pyridylsilane structures, machine learning algorithms can be trained to predict the reactivity or catalytic performance of yet-to-be-synthesized compounds. This data-driven approach can significantly reduce the time and resources required for experimental screening.

For instance, a computational workflow could be designed to virtually screen a library of 2-(dialkylvinylsilyl)pyridine derivatives. DFT would be used to calculate key electronic and steric descriptors for each molecule. These descriptors would then serve as input for a quantitative structure-activity relationship (QSAR) model. Such a model could predict, for example, the efficiency of a particular derivative as a ligand in a cross-coupling reaction or its suitability as a precursor for a functional material.

This predictive power is crucial for rational molecular design. If a specific electronic property, like a narrower HOMO-LUMO gap, is desired for a particular application, computational models can predict which substituents on the vinyl group or which modifications to the pyridine ring would most effectively achieve that goal. This synergy between high-throughput computation and predictive modeling is paving the way for the rapid, in silico design of novel pyridylsilane-based molecules for targeted applications in catalysis, pharmaceuticals, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Dimethylvinylsilyl)pyridine in a laboratory setting?

- Answer : Synthesis typically involves organometallic coupling reactions. A plausible approach includes silylation of a pyridine precursor (e.g., 2-vinylpyridine) using dimethylvinylchlorosilane under inert atmosphere. Catalytic systems, such as palladium or nickel complexes, may enhance reaction efficiency. Purification via column chromatography or recrystallization is recommended, with rigorous monitoring by thin-layer chromatography (TLC). Safety protocols, such as using fume hoods and flame-resistant gloves, should align with guidelines for handling pyridine derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy : H and C NMR can confirm the silyl group's integration and pyridine ring substitution patterns.

- IR Spectroscopy : Compare experimental spectra with NIST reference data to identify functional groups (e.g., Si-C and C=N stretches) .

- X-ray Crystallography : Use SHELX programs for crystal structure refinement to resolve steric effects of the dimethylvinylsilyl moiety .

Q. What safety precautions are necessary when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate chemical waste and collaborate with certified disposal services to minimize environmental impact .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in catalytic systems?

- Answer : Density Functional Theory (DFT) calculations can model transition states and electron distribution. For example:

- Analyze the silyl group’s steric hindrance on ligand-metal coordination.

- Simulate reaction pathways (e.g., hydrosilylation) to optimize catalyst design.

- Validate computational results with experimental kinetics, as demonstrated in iridium-catalyzed cyclization studies .

Q. What strategies can resolve contradictions in reported reaction yields involving this compound?

- Answer :

- Controlled Experiments : Isolate variables (e.g., catalyst loading, temperature) to identify yield-limiting factors.

- Purity Assessment : Use HPLC or GC-MS to verify reactant and product purity.

- Statistical Analysis : Apply Design of Experiments (DoE) to optimize reaction conditions and address discrepancies in reproducibility .

Q. How does the steric and electronic profile of this compound influence its coordination behavior in metal complexes?

- Answer :

- Steric Effects : The dimethylvinylsilyl group may hinder axial coordination in octahedral complexes, favoring distorted geometries.

- Electronic Effects : Pyridine’s electron-withdrawing nature stabilizes low-oxidation-state metals. Compare with bipyridine ligands, where conjugation enhances π-backbonding .

- Experimental Validation : Use UV-Vis and cyclic voltammetry to assess ligand field strength and redox activity.

Q. How can the stability of this compound under various storage conditions be systematically evaluated?

- Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light.

- Analytical Monitoring : Track degradation via H NMR or LC-MS to identify decomposition products.

- Storage Guidelines : Store in amber vials under inert gas (N/Ar) at –20°C, as recommended for air-sensitive organosilicon compounds .

Methodological Notes

- Cross-Referencing Data : Discrepancies in spectroscopic or crystallographic data should be resolved by comparing results across multiple techniques (e.g., IR vs. Raman) and referencing databases like NIST .

- Safety Compliance : Adhere to institutional protocols for hazardous chemicals, particularly for pyridine derivatives with undefined toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.